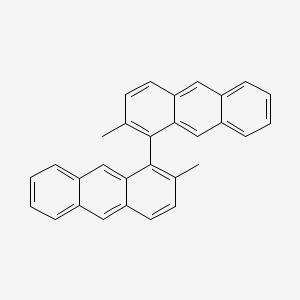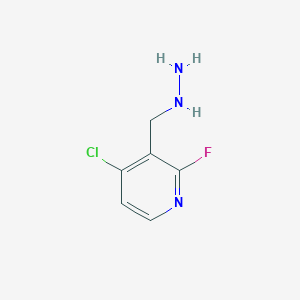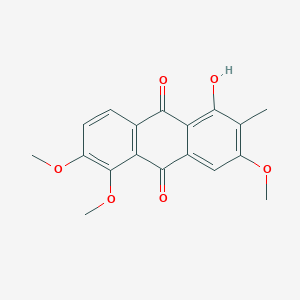
5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride is a chemical compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride typically involves the reaction of 2-methylpyrimidin-4(3H)-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by further reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and bacterial resistance .
類似化合物との比較
Similar Compounds
5-Aminouracil: Similar in structure but lacks the methyl group at the 2-position.
2-Methylpyrimidin-4(3H)-one: Lacks the aminomethyl group at the 5-position.
5-(Aminomethyl)pyrimidin-4(3H)-one: Similar but lacks the methyl group at the 2-position.
Uniqueness
5-(Aminomethyl)-2-methylpyrimidin-4(3H)-onehydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer specific chemical properties and biological activities. This combination of functional groups allows for unique interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.
特性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC名 |
5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-8-3-5(2-7)6(10)9-4;/h3H,2,7H2,1H3,(H,8,9,10);1H |
InChIキー |
CNOKOOZOXCHQKR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=O)N1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)


![2-piperazin-1-yl-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one;dihydrochloride](/img/structure/B13142157.png)

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide](/img/structure/B13142172.png)

![N-[2,2,2-Trichloroethoxycarbonyl]-S-(trimethoxytrityl)-L-cysteine](/img/structure/B13142180.png)
![4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo-,(5E)-](/img/structure/B13142187.png)

![N-[4,6-Bis(2-methylanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13142199.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
